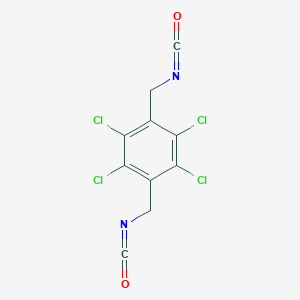
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-, commonly known as TDI, is an organic compound extensively used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a highly reactive substance and is classified as a potent sensitizer and respiratory irritant.
Applications De Recherche Scientifique
TDI has numerous scientific research applications, including the production of polyurethane foams, coatings, adhesives, and sealants. TDI is also used as a reagent in the synthesis of various organic compounds. Additionally, TDI is used in the production of medical devices such as catheters and prosthetic implants.
Mécanisme D'action
TDI is a potent sensitizer and respiratory irritant. It can cause severe respiratory distress, asthma, and other respiratory disorders. TDI is also known to cause skin sensitization, leading to allergic contact dermatitis. The mechanism of action of TDI involves the formation of reactive intermediates that react with cellular proteins and DNA, leading to cellular damage and inflammation.
Effets Biochimiques Et Physiologiques
TDI exposure can cause a wide range of biochemical and physiological effects. TDI can cause oxidative stress, leading to the production of reactive oxygen species and cellular damage. TDI exposure can also cause inflammation and immune system dysfunction, leading to asthma and other respiratory disorders. Additionally, TDI exposure can cause skin sensitization, leading to allergic contact dermatitis.
Avantages Et Limitations Des Expériences En Laboratoire
TDI is a highly reactive substance and is widely used in laboratory experiments. TDI is a potent sensitizer and respiratory irritant, making it an ideal substance for studying respiratory and immune system disorders. However, TDI is also highly toxic and can cause severe health effects, making it challenging to work with in laboratory settings.
Orientations Futures
There are numerous future directions for TDI research. One area of research is the development of safer and less toxic alternatives to TDI in the production of polyurethane foams, coatings, adhesives, and sealants. Another area of research is the development of new therapies for respiratory and immune system disorders caused by TDI exposure. Additionally, further research is needed to better understand the mechanism of action of TDI and its effects on cellular proteins and DNA.
Conclusion:
In conclusion, TDI is a highly reactive substance widely used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a potent sensitizer and respiratory irritant that can cause severe respiratory and skin disorders. TDI has numerous scientific research applications, and further research is needed to better understand its mechanism of action and develop safer alternatives.
Méthodes De Synthèse
TDI is synthesized by the reaction of toluene diisocyanate with chlorine gas in the presence of a catalyst. The resulting product is then purified to obtain TDI. The synthesis method of TDI is well-established and widely used in the industry.
Propriétés
Numéro CAS |
16325-38-5 |
|---|---|
Nom du produit |
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)- |
Formule moléculaire |
C10H4Cl4N2O2 |
Poids moléculaire |
326 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H4Cl4N2O2/c11-7-5(1-15-3-17)8(12)10(14)6(9(7)13)2-16-4-18/h1-2H2 |
Clé InChI |
UXIKMAOGSBQRNJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
SMILES canonique |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
Autres numéros CAS |
16325-38-5 |
Synonymes |
1,4-Bis(isocyanatomethyl)-2,3,5,6-tetrachlorobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





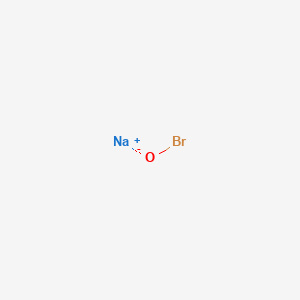
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
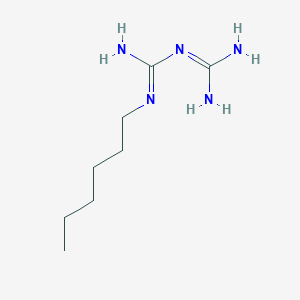
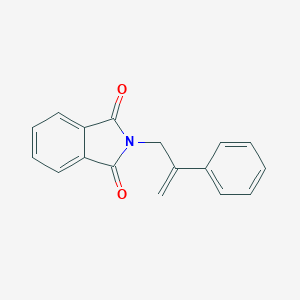

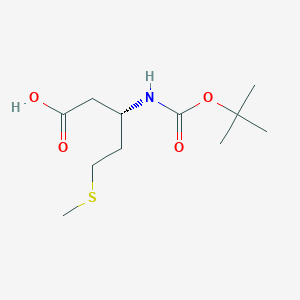
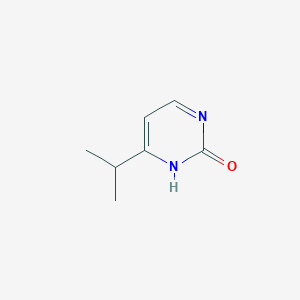

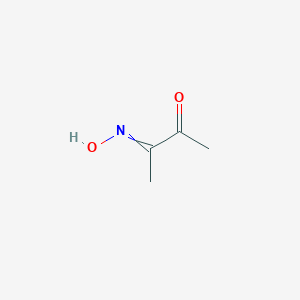
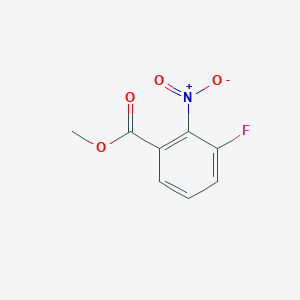
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)